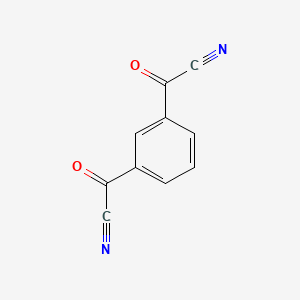

Isophthaloyl dicyanide

Description

Properties

IUPAC Name |

benzene-1,3-dicarbonyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4N2O2/c11-5-9(13)7-2-1-3-8(4-7)10(14)6-12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFMOYLXOPIJHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)C#N)C(=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isophthaloyl dicyanide can be synthesized through various methods. One common method involves the reaction of isophthalic acid with thionyl chloride to form isophthaloyl chloride, which is then reacted with sodium cyanide to produce this compound . The reaction conditions typically involve the use of an inert solvent and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated systems to maintain precise control over reaction conditions. This ensures consistent quality and high production efficiency .

Chemical Reactions Analysis

Types of Reactions

Isophthaloyl dicyanide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form isophthalic acid.

Reduction: It can be reduced to form isophthaloyl diamine.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Isophthalic acid.

Reduction: Isophthaloyl diamine.

Substitution: Various substituted isophthaloyl derivatives.

Scientific Research Applications

Isophthaloyl dicyanide has numerous applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of various polymers and resins.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Industry: It is used in the production of high-performance materials such as aramid fibers.

Mechanism of Action

The mechanism of action of isophthaloyl dicyanide involves its ability to interact with various molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. This interaction can lead to changes in cellular processes and metabolic pathways .

Comparison with Similar Compounds

Data Table: Key Properties of Documented Dicyanide Compounds

Research Findings and Limitations

- Cobinamide vs. Cobyric Acid Dicyanides: Cbi and Cby exhibit distinct roles in microbial corrinoid transport. Cbi-GDP (a synthesized derivative) shows enhanced uptake efficiency in Halobacterium compared to Cby .

- Luminescence in Propylene Derivatives: The introduction of dicyano-vinylene groups shifts emission wavelengths, enabling selective amine detection. For example, derivative 1S in PDMS films shows a 120 nm Stokes shift for primary amines .

- Absence of Isophthaloyl Dicyanide Data: No structural, synthetic, or applicational data for this compound are present in the provided evidence.

5. Conclusion While this compound remains undocumented in the provided sources, the analysis of related dicyanides highlights diverse applications—from microbial biochemistry to fluorescent sensing.

Q & A

Q. What are the optimal synthetic conditions for achieving high-purity Isophthaloyl dicyanide, and how can reproducibility be ensured?

- Methodological Answer : To synthesize this compound with high purity, researchers should:

- Control reaction parameters : Optimize temperature (e.g., 80–120°C), solvent selection (polar aprotic solvents like DMF), and catalyst type (e.g., Lewis acids) to minimize byproducts .

- Monitor reaction progress : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and reaction completion .

- Purification steps : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography to isolate the product. Validate purity via melting point analysis and NMR spectroscopy .

- Documentation : Record batch-specific details (e.g., reagent purity, humidity levels) to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

- Methodological Answer : A multi-technique approach is recommended:

- FT-IR : Identify nitrile (C≡N) stretches (~2200 cm⁻¹) and aromatic C-H bends .

- NMR (¹H/¹³C) : Resolve aromatic proton environments (δ 7.5–8.5 ppm) and confirm cyano group integration .

- Mass Spectrometry (EI/ESI) : Confirm molecular ion peaks (m/z = 212.2 for C₁₀H₄N₂O₂) and fragmentation patterns .

Cross-validate results with computational simulations (e.g., DFT for IR/NMR predictions) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic vapors .

- Spill management : Neutralize spills with oxidizing agents (e.g., hydrogen peroxide) and dispose of waste in designated containers for cyanide-containing compounds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel polymerization reactions?

- Methodological Answer :

- Electronic structure analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites .

- Transition state modeling : Use software like Gaussian or ORCA to simulate reaction pathways for cyano group participation in crosslinking .

- Solvent effects : Apply COSMO-RS models to predict solubility and reactivity in different media .

Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. What experimental strategies can resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer :

- Standardize testing protocols : Use TGA under consistent heating rates (e.g., 10°C/min) and atmosphere (N₂ vs. air) to isolate degradation pathways .

- Material characterization : Pair TGA with DSC to detect phase transitions and FT-IR to identify decomposition byproducts (e.g., CO or HCN release) .

- Cross-lab collaboration : Compare results across institutions using shared reference samples to rule out instrument-specific biases .

Q. How does the steric and electronic configuration of this compound influence its efficacy as a crosslinking agent in polyimide synthesis?

- Methodological Answer :

- Steric effects : Use X-ray crystallography or molecular dynamics simulations to analyze spatial hindrance during polymer chain interactions .

- Electronic effects : Measure dielectric constants and mechanical strength of resulting polymers to correlate with dicyanide’s electron-withdrawing properties .

- Comparative studies : Synthesize analogs (e.g., terephthaloyl dicyanide) to isolate structural contributions to performance .

Methodological Guidelines for Data Analysis

Q. What statistical approaches are recommended for analyzing variability in this compound’s catalytic performance across multiple trials?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to assess interactions between variables (e.g., temperature, catalyst loading) .

- Error analysis : Calculate standard deviations and confidence intervals for kinetic data. Use ANOVA to identify significant outliers .

- Data visualization : Present trends via Arrhenius plots or 3D response surfaces to highlight optimal conditions .

Q. How can researchers validate the proposed reaction mechanisms of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer :

- Isotopic labeling : Introduce ¹⁵N or ¹³C isotopes to track cyano group participation via NMR or MS .

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

- In-situ monitoring : Use Raman spectroscopy or stopped-flow techniques to capture transient intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.